molecular formula C10H13BrO2S B15299427 1-(3-Bromopropyl)-2-methanesulfonylbenzene

1-(3-Bromopropyl)-2-methanesulfonylbenzene

Cat. No.: B15299427
M. Wt: 277.18 g/mol
InChI Key: SBOVMXVDRDULOB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-methanesulfonylbenzene is an organic compound that features a benzene ring substituted with a bromopropyl group and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-phenylpropyl alcohol, followed by the introduction of the methanesulfonyl group. The reaction typically involves:

    Step 1: Bromination of 3-phenylpropyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) to yield 3-bromopropylbenzene.

    Step 2: Sulfonation of 3-bromopropylbenzene using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-methanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The methanesulfonyl group can be involved in oxidation or reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like THF or DMSO.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Products depend on the nucleophile used, e.g., azides, thiols, or ethers.

    Elimination: Alkenes with varying degrees of substitution.

    Oxidation/Reduction: Sulfoxides or sulfones, depending on the reaction conditions.

Scientific Research Applications

1-(3-Bromopropyl)-2-methanesulfonylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-methanesulfonylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the methanesulfonyl group are key functional groups that participate in chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methanesulfonyl group can also participate in redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: Lacks the methanesulfonyl group, making it less reactive in certain chemical transformations.

    3-Bromopropylbenzene: Similar structure but without the methanesulfonyl group, leading to different reactivity and applications.

Uniqueness: 1-(3-Bromopropyl)-2-methanesulfonylbenzene is unique due to the presence of both the bromopropyl and methanesulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H13BrO2S

Molecular Weight

277.18 g/mol

IUPAC Name

1-(3-bromopropyl)-2-methylsulfonylbenzene

InChI

InChI=1S/C10H13BrO2S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8H2,1H3

InChI Key

SBOVMXVDRDULOB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1CCCBr

Origin of Product

United States

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